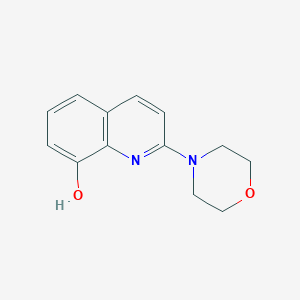

2-(Morpholin-4-yl)quinolin-8-ol

Übersicht

Beschreibung

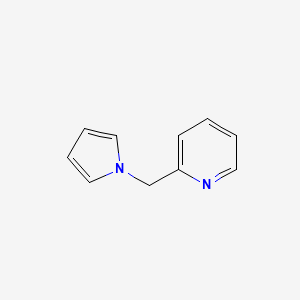

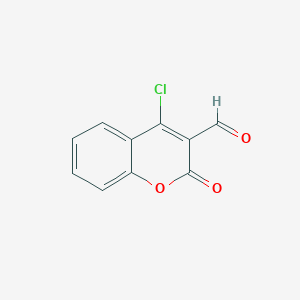

“2-(Morpholin-4-yl)quinolin-8-ol” is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.27 . This compound is a sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint .

Molecular Structure Analysis

The molecular structure of “2-(Morpholin-4-yl)quinolin-8-ol” is represented by the InChI code: 1S/C13H14N2O2/c16-11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-17-9-7-15/h1-5,16H,6-9H2 .Physical And Chemical Properties Analysis

“2-(Morpholin-4-yl)quinolin-8-ol” is a solid compound .Wissenschaftliche Forschungsanwendungen

DNA-dependent Protein Kinase Inhibition

- Scientific Field: Biochemistry

- Application Summary: “2-(Morpholin-4-yl)quinolin-8-ol” and its derivatives have been synthesized as potential inhibitors of DNA-dependent protein kinase . This enzyme plays a crucial role in the repair of DNA double-strand breaks, making it a target for cancer therapies .

- Methods of Application: The compounds were synthesized using a multiple-parallel approach, employing Suzuki cross-coupling methodology . This involved the preparation of 8-substituted 2-morpholin-4-yl-quinolin-4-ones and 9-substituted 2-morpholin-4-yl-pyrido .

- Results/Outcomes: These compounds were found to inhibit DNA-dependent protein kinase. When the substituent was dibenzothiophen-4-yl, dibenzofuran-4-yl or biphen-3-yl, IC50 values in the low nanomolar range were observed .

Synthesis of Fused Heterocycles

- Scientific Field: Organic Chemistry

- Application Summary: Quinolin-2,4-dione derivatives, which include “2-(Morpholin-4-yl)quinolin-8-ol”, have been used in the synthesis of fused ring systems . These compounds display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .

- Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives involves the use of different tautomeric forms . This process is used in the synthesis of fused ring systems .

- Results/Outcomes: The synthesis of these fused ring systems has led to the creation of compounds with unique biological activities .

Synthesis of New Pyrano [3,2-c]quinolones

- Scientific Field: Organic Chemistry

- Application Summary: Quinolin-2-ones, which include “2-(Morpholin-4-yl)quinolin-8-ol”, have been used in the synthesis of new pyrano [3,2-c]quinolones . These compounds are interesting due to their pharmaceutical and biological activities .

- Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives involves the use of different tautomeric forms . This process is used in the synthesis of new pyrano [3,2-c]quinolones .

- Results/Outcomes: The synthesis of these new pyrano [3,2-c]quinolones has led to the creation of compounds with unique biological activities .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-morpholin-4-ylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-17-9-7-15/h1-5,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRGWSMLHPWHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353625 | |

| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668568 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(Morpholin-4-yl)quinolin-8-ol | |

CAS RN |

70125-21-2 | |

| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(4-Methylphenyl)carbamothioylamino]carbamoyl]benzoic acid](/img/structure/B1361790.png)

![Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1361805.png)

![Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B1361811.png)

![tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1361812.png)

![6-Chloro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1361818.png)

![Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1361821.png)